3-Methyl-2-pentenyl acetate

Description

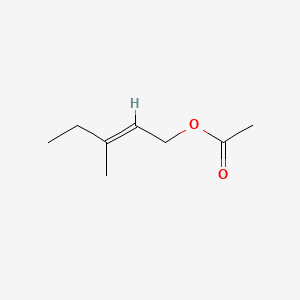

Structure

3D Structure

Properties

CAS No. |

37078-06-1 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

[(E)-3-methylpent-2-enyl] acetate |

InChI |

InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |

InChI Key |

IJCQHJBYPARIAQ-FNORWQNLSA-N |

Isomeric SMILES |

CC/C(=C/COC(=O)C)/C |

Canonical SMILES |

CCC(=CCOC(=O)C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 3 Methyl 2 Pentenyl Acetate

Detection and Identification in Plant Volatile Organic Compound (VOC) Blends

The emission of VOCs by plants is a key mechanism for communication and defense. These blends can be emitted constitutively or induced by external stressors like herbivory.

Herbivore-Induced Plant Volatiles (HIPVs) in Crop and Wild Species

When attacked by herbivores, many plants release a specific blend of chemicals known as herbivore-induced plant volatiles (HIPVs) oup.comuu.nlnih.govnih.gov. These volatiles can serve to repel herbivores or attract the natural enemies of the attacking insects oup.comuu.nlnih.gov. While the composition of HIPVs has been studied in numerous plant species, there is currently no specific scientific literature identifying 3-Methyl-2-pentenyl acetate (B1210297) as a component of these blends. Research on HIPVs frequently documents the presence of other esters, such as (Z)-3-hexenyl acetate, which are rapidly released upon tissue damage nih.govgva.es.

Constitutive Emission from Plant Tissues (e.g., fruits, leaves)

Plants can release volatile compounds from various tissues, including fruits and leaves, as part of their normal metabolic processes. These constitutive emissions contribute to the plant's characteristic scent. However, there is no available research that documents the constitutive emission of 3-Methyl-2-pentenyl acetate from any specific plant tissue. Studies on related compounds, such as pentyl leaf volatiles (PLVs), have identified various five-carbon aldehydes, alcohols, and their acetate forms in numerous plant species, though this compound is not specified among them nih.govfrontiersin.org.

Role in Floral Scent Profiles and Plant-Pollinator Interactions

Floral scents are complex mixtures of volatile compounds that are crucial for attracting pollinators nih.gov. The specific composition of a floral bouquet is a key factor in ensuring successful pollination. A review of scientific literature on floral scent profiles does not yield any studies that have identified this compound as a component. Research has identified other, more complex pentenyl derivatives, such as methyl 2-(3-oxo-2-((Z)-pent-2-enyl)-cyclopentyl)-acetate (a derivative of methyl jasmonate), in the floral scent of some orchids, but this is a fundamentally different and more complex molecule pherobase.comlookchem.com.

Presence in Insect Exudates and Glandular Secretions (e.g., pheromones, defensive compounds)

Insects utilize a vast arsenal of chemical compounds for communication and defense. These are often produced in specialized glands and released as pheromones or defensive secretions. A thorough search of scientific literature reveals no instances of this compound being identified in the exudates or glandular secretions of insects. By contrast, the similar but smaller compound, 3-methyl-2-butenyl acetate, has been identified as an alarm pheromone component in the sting apparatus of Africanized honeybees nih.gov. Other esters, like (E)-2-octenyl acetate, have been found to function as pheromones or defensive compounds in various stink bug species mdpi.com.

Contribution to Microbial Metabolite Signatures

Microorganisms produce a wide array of volatile organic compounds that can mediate interactions with other organisms, including plants and insects. At present, there is no scientific research available that links this compound to the metabolic output of any microbial species.

In Vitro Biosynthesis and Controlled Cultivation Systems for Natural Product Production

The biosynthesis of plant and insect compounds is a significant area of research, with potential applications in biotechnology and synthetic biology. While the general pathways for the formation of acetate esters from alcohols and acetyl-CoA are understood, specific studies detailing the in vitro biosynthesis of this compound have not been published nih.govresearchgate.net. Consequently, there is no information on the development of controlled cultivation systems, such as cell cultures or microbial hosts, for the production of this specific natural product.

Biosynthesis and Biogenetic Pathways of 3 Methyl 2 Pentenyl Acetate

Proposed Biogenetic Origins from Primary Metabolites

The carbon skeleton and the acetyl group of 3-methyl-2-pentenyl acetate (B1210297) originate from fundamental primary metabolic pathways. These precursors are channeled into specialized routes that ultimately lead to the formation of this specific ester.

Acetate-Mevalonate Pathway Connections

The mevalonate (B85504) pathway, also known as the isoprenoid pathway, is a critical metabolic route in eukaryotes, archaea, and some bacteria. ijrpr.comwikipedia.org This pathway commences with acetyl-CoA and culminates in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. ijrpr.comwikipedia.org The initial steps involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by another condensation to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA yields (R)-mevalonate. wikipedia.org While the direct biosynthesis of 3-methyl-2-pentenyl acetate from this pathway is not explicitly detailed in the provided search results, the structural similarity of its alcohol moiety, 3-methyl-2-penten-1-ol (B1237384), to isoprenoid precursors suggests a likely connection. The "3-methyl" and the double bond at the second position are characteristic features that could arise from modifications of intermediates derived from the mevalonate pathway.

The acetate-mevalonate pathway is responsible for producing a vast array of secondary metabolites, including terpenoids and their derivatives. ijrpr.comslideshare.net It is plausible that precursors for this compound are diverted from this central metabolic route.

Enzymatic Mechanisms of Acetate Formation

The final and decisive step in the biosynthesis of this compound is the esterification of its alcohol precursor with an acetyl donor. This reaction is catalyzed by a specific class of enzymes.

Characterization of Alcohol Acyltransferases (AATs) Involved in Esterification

Alcohol acyltransferases (AATs) are the key enzymes responsible for the synthesis of volatile esters in a wide range of organisms, including plants and yeasts. frontiersin.orgbiorxiv.orgnih.govbiorxiv.org These enzymes catalyze the condensation of an alcohol with an acyl-CoA molecule to form the corresponding ester. biorxiv.orgnih.govnih.gov In the case of this compound, an AAT would facilitate the reaction between 3-methyl-2-penten-1-ol and acetyl-CoA.

AATs belong to the BAHD superfamily of acyltransferases and are known for their ability to accept a variety of alcohol and acyl-CoA substrates, leading to the production of a diverse array of esters. frontiersin.org The substrate promiscuity of AATs can be a challenge in producing specific designer esters with high selectivity. biorxiv.orgnih.govbiorxiv.org To overcome this, researchers have developed high-throughput screening platforms to identify AATs with desired specificities. biorxiv.orgnih.govbiorxiv.org For instance, studies have focused on profiling the substrate specificity of AATs from various sources, such as Saccharomyces cerevisiae and Staphylococcus aureus, to identify variants with enhanced production of specific acetate esters. biorxiv.orgnih.govbiorxiv.org

The general catalytic mechanism of AATs involves the formation of a ternary complex between the enzyme, the alcohol, and the acyl-CoA. nih.gov A conserved histidine residue in the active site is proposed to deprotonate the hydroxyl group of the alcohol, which then performs a nucleophilic attack on the carbonyl carbon of the acyl-CoA, leading to the formation of the ester and the release of coenzyme A. nih.gov

Transcriptomic and Proteomic Analysis of Biosynthetic Pathways

No data is available in the scientific literature regarding the transcriptomic and proteomic analysis of the biosynthetic pathways of this compound.

Regulation of this compound Biosynthesis in Response to Environmental Cues

There is no information in the scientific literature concerning the regulation of this compound biosynthesis in response to environmental cues.

Chemical Synthesis and Analog Design of 3 Methyl 2 Pentenyl Acetate

Established Synthetic Routes to 3-Methyl-2-pentenyl Acetate (B1210297) and its Positional/Geometric Isomers

The primary methods for synthesizing 3-methyl-2-pentenyl acetate and its related isomers involve the construction of the ester functional group and the strategic formation of the carbon-carbon double bond.

The most direct and common method for synthesizing this compound is through the esterification of its corresponding alcohol, 3-methyl-2-penten-1-ol (B1237384). The Fischer-Speier esterification is a classic and widely used approach. thermofisher.com This method involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. thermofisher.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the less expensive one, acetic acid) can be used, or water can be removed as it is formed. thermofisher.com

Another approach is the reaction of 3-methyl-2-penten-1-ol with a more reactive derivative of acetic acid, such as acetyl chloride or acetic anhydride. These reactions are generally faster and not reversible, often proceeding to completion without the need to remove byproducts. The reaction with acetyl chloride is highly exothermic and produces hydrogen chloride, necessitating the use of a base (like pyridine or triethylamine) to neutralize the acid. Using acetic anhydride is a common alternative, which forms the ester and acetic acid as a byproduct.

Enzymatic synthesis represents a greener alternative to traditional chemical methods. Lipases, such as the commercial immobilized lipase Lipozyme® 435, can catalyze the esterification of an alcohol and a carboxylic acid under mild conditions. mdpi.com This biocatalytic approach avoids the use of harsh acids and high temperatures, often leading to higher selectivity and easier product purification. mdpi.com

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 3-Methyl-2-penten-1-ol, Acetic Acid | Concentrated H₂SO₄ or HCl | Reversible equilibrium reaction; requires excess reactant or water removal. thermofisher.com |

| Acylation with Acetyl Chloride | 3-Methyl-2-penten-1-ol, Acetyl Chloride | None (Base like pyridine often added) | Irreversible and fast; produces corrosive HCl byproduct. |

| Acylation with Acetic Anhydride | 3-Methyl-2-penten-1-ol, Acetic Anhydride | Acid or Base catalyst (optional) | Irreversible; less reactive than acetyl chloride; byproduct is acetic acid. |

| Enzymatic Esterification | 3-Methyl-2-penten-1-ol, Acetic Acid | Immobilized Lipase (e.g., Lipozyme® 435) | Mild reaction conditions; high selectivity; environmentally friendly. mdpi.com |

The geometry of the double bond in this compound is a critical factor influencing its properties. The synthesis of stereochemically pure (Z) or (E) isomers requires stereoselective methods. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for forming carbon-carbon double bonds with predictable stereochemistry.

For instance, to synthesize the (Z)-isomer, a stabilized ylide in a Wittig reaction typically favors the (E)-product, while non-stabilized ylides under salt-free conditions favor the (Z)-product. The HWE reaction, using phosphonate carbanions, often provides excellent selectivity for the (E)-alkene, particularly when using aldehydes as the electrophile. By carefully selecting the reagents and reaction conditions, a high degree of control over the isomeric ratio can be achieved.

Another strategy involves the stereoselective reduction of a corresponding alkyne. The reduction of 3-methyl-2-pentyn-1-ol using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would yield the (Z)-alkenol, which can then be esterified to (Z)-3-methyl-2-pentenyl acetate. Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) of the alkyne would produce the (E)-alkenol, leading to the (E)-acetate upon esterification.

Asymmetric Synthesis of Chiral this compound Enantiomers

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are crucial for preparing chiral analogs or related compounds where a stereocenter is present. For example, in a related structure like (R)-3,7-dimethyl-6-octen-1-yl acetate (citronellyl acetate), the stereochemistry at the C3 position is critical. The following sections discuss the methodologies that would be applied to synthesize such chiral molecules.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. For instance, an α,β-unsaturated acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective 1,4-conjugate addition of a methyl group, thereby setting the stereochemistry at the 3-position. Subsequent reduction of the carboxylic acid and esterification would yield the chiral acetate.

Catalytic asymmetric synthesis offers a more atom-economical approach. In this method, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For example, the asymmetric 1,4-addition of an organometallic reagent to an α,β-unsaturated ester can be catalyzed by a chiral metal-ligand complex to create a chiral center with high enantioselectivity. researchgate.net Research has demonstrated the use of chiral ligands in metal-catalyzed reactions to achieve high levels of stereochemical induction. sfu.ca

Once a chiral product is synthesized, it is essential to determine its enantiomeric purity, expressed as enantiomeric excess (e.e.). The most common techniques for this analysis are chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods use a stationary phase that is itself chiral. The two enantiomers of a compound interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers, allowing for precise calculation of the e.e.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (typically a lanthanide complex), the NMR spectra of two enantiomers, which are normally identical, become distinct. The protons in each enantiomer experience a different chemical shift, leading to the separation of signals. By integrating the corresponding peaks, the ratio of the enantiomers and the e.e. can be determined.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic and Metabolic Studies

Isotopically labeled compounds, particularly those containing deuterium (²H), are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of deuterated this compound can be achieved by incorporating deuterium atoms at specific positions in the molecule.

One common strategy is to use deuterated starting materials. For example, the synthesis could start with a deuterated version of a precursor aldehyde or alcohol. The use of deuterated reducing agents, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), can introduce deuterium at specific positions. For instance, reducing 3-methyl-2-pentenal with LiAlD₄ would place a deuterium atom at the C1 position of the resulting alcohol.

Furthermore, isotopic exchange reactions can be employed. nih.gov For example, protons on carbons adjacent to a carbonyl group (alpha-protons) can be exchanged for deuterium by treating the compound with a deuterium source like deuterium oxide (D₂O) under basic or acidic conditions. While this is more applicable to ketone or aldehyde precursors, similar strategies can be devised for other positions. Custom synthesis of specifically deuterated monomers and other small molecules is a specialized field that supports advanced research, such as neutron scattering studies. ornl.gov

| Labeling Strategy | Example Reagent/Method | Position of Label | Application |

|---|---|---|---|

| Use of Deuterated Reagents | Lithium Aluminum Deuteride (LiAlD₄) | At the site of reduction (e.g., C1 position from an aldehyde). | Tracing the fate of a specific hydride in a reaction. |

| Use of Labeled Starting Materials | Deuterated Acetic Anhydride ((CD₃CO)₂O) | In the acetyl group of the final ester. | Metabolic studies to track the acetate portion of the molecule. |

| Isotopic Exchange | D₂O with acid or base catalyst on a ketone precursor | At positions alpha to a carbonyl group. nih.gov | Mechanistic studies involving enol or enolate intermediates. |

Lack of Publicly Available Research Hinders Analysis of this compound Analogs for Structure-Activity Relationship Studies

A comprehensive review of scientific literature and publicly accessible data reveals a significant gap in research concerning the design, synthesis, and structure-activity relationship (SAR) of bioisosteres and structural analogs of this compound. Despite its identification as a naturally occurring compound and its use in the fragrance industry, there is a notable absence of dedicated studies investigating how structural modifications to this specific molecule influence its biological activity.

While the principles of bioisosteric replacement and analog design are well-established in medicinal chemistry and drug discovery, their application to this compound has not been documented in the reviewed literature. Structure-activity relationship studies are fundamental to understanding how the chemical structure of a compound relates to its biological effect, guiding the development of more potent and selective molecules. Such studies typically involve the systematic synthesis of analogs where specific parts of the parent molecule are altered, followed by biological evaluation.

The requisite data for a detailed analysis, including the rationale for designing specific analogs, the synthetic methodologies employed, and comparative biological activity data, are not available. Consequently, the creation of data tables illustrating the relationships between structural changes and activity for analogs of this compound is not possible at this time.

Further research is necessary to explore the potential biological activities of this compound and to establish a foundation for the rational design and synthesis of analogs for SAR investigations. Without such foundational studies, any discussion on this topic would be purely speculative and would not meet the standards of scientific accuracy.

Ecological and Biological Roles of 3 Methyl 2 Pentenyl Acetate As a Semiochemical

Role in Plant-Insect Interactions

The communication between plants and insects is a critical driver of ecological dynamics. Plants, when attacked by herbivores, can release a blend of volatile compounds that serve various defensive functions. The specific involvement of 3-Methyl-2-pentenyl acetate (B1210297) in these interactions is not extensively documented in dedicated studies.

Attraction or Repellence of Insect Herbivores

There is currently a lack of specific scientific studies demonstrating that 3-Methyl-2-pentenyl acetate, by itself, acts as a significant attractant or repellent for insect herbivores. While general research confirms that plant secondary metabolites, including various esters, can influence insect behavior, the precise role of this specific acetate is not well-defined. researchgate.netplantprotection.pl

Mediation of Host-Plant Selection and Oviposition Behavior

The selection of a suitable host plant and the subsequent act of egg-laying (oviposition) by female insects are crucial for offspring survival and are often mediated by specific chemical cues from the plant. However, there is no direct scientific evidence to date that specifically implicates this compound as a key mediator in host-plant selection or as a stimulant or deterrent for oviposition in any particular insect species.

Recruitment of Natural Enemies (Parasitoids and Predators)

Plants can indirectly defend themselves by releasing volatiles that attract the natural enemies of their attackers, such as parasitoids and predators. This "cry for help" is a well-documented phenomenon involving a variety of chemical compounds. Despite the general understanding of this mechanism, specific research linking this compound to the recruitment of natural enemies is not available in the current scientific literature.

Function in Plant-Plant Communication and Induced Systemic Resistance

Plants can perceive volatile signals from damaged neighbors, leading to a priming of their own defense systems, a process known as induced systemic resistance. This plant-plant communication can enhance the resistance of the receiving plant to future herbivory or pathogen attack. While compounds like green leaf volatiles and methyl salicylate (B1505791) have been identified as key players in this process, a specific role for this compound in plant-plant communication or the induction of systemic resistance has not been specifically investigated or established in published research. nih.gov

Interspecies Communication Beyond Plant-Insect Systems (e.g., plant-microbe interactions)

The exchange of chemical signals extends beyond the plant-insect realm to include interactions with microorganisms. Plant volatiles can influence the composition and behavior of microbial communities on and around the plant. Research has identified some volatile compounds from rhizobacteria that can induce systemic resistance in plants. nih.gov However, there is no current scientific literature that specifically details the function of this compound in plant-microbe interactions.

Potential Applications in Integrated Pest Management (IPM) Strategies

Semiochemicals are a cornerstone of many Integrated Pest Management (IPM) programs, where they are used for monitoring, mass trapping, mating disruption, and push-pull strategies. plantprotection.pl While there is broad interest in identifying new, effective semiochemicals for sustainable pest control, there are no documented applications or specific research proposing the use of this compound in IPM strategies at this time. Its potential in this area remains unexplored.

Advanced Analytical Methodologies for 3 Methyl 2 Pentenyl Acetate Profiling

Extraction and Sample Preparation Techniques for Volatile Analysis

Effective analysis of volatile compounds like 3-methyl-2-pentenyl acetate (B1210297) begins with its efficient extraction from the sample matrix. The choice of extraction technique is critical and depends on the sample type and the concentration of the analyte.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. d-nb.infoiljs.org.ngmdpi.com This method integrates sampling, extraction, and concentration into a single step. d-nb.infoiljs.org.ng In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. mdpi.com The volatile analytes, including 3-methyl-2-pentenyl acetate, partition between the sample matrix, the headspace, and the fiber coating. After a designated extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis. nih.gov

Several factors can influence the efficiency of HS-SPME, including the type of fiber coating, extraction time and temperature, and the addition of salt to the sample matrix. mdpi.com Common fiber coatings include polydimethylsiloxane (PDMS), polyacrylate (PA), and mixed phases like Carboxen/PDMS (CAR/PDMS) and divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). The selection of the appropriate fiber is crucial for maximizing the recovery of the target analyte. For instance, a 75-µm CAR/PDMS fiber is often conditioned at high temperatures before its first use to ensure purity. d-nb.info

| Parameter | Description | Typical Conditions |

| Fiber Coating | The stationary phase coated on the fused-silica fiber that adsorbs the analytes. | PDMS, PA, CAR/PDMS, DVB/CAR/PDMS |

| Extraction Time | The duration the fiber is exposed to the sample headspace. | 15 - 60 minutes |

| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | 30 - 80°C |

| Agitation | Stirring or shaking of the sample to facilitate analyte transfer to the headspace. | 250 - 500 rpm |

| Salt Addition | The addition of salts like NaCl to the sample to increase the ionic strength and promote the release of volatile compounds. | 10 - 30% (w/v) |

Dynamic Headspace Collection and Trapping Systems

Dynamic headspace analysis, also known as purge-and-trap, is a more exhaustive extraction technique compared to static headspace methods. In this approach, an inert gas is passed through the sample, purging the volatile analytes from the matrix and into the headspace. The purged volatiles are then carried to an adsorbent trap where they are concentrated. Following the trapping stage, the trap is rapidly heated, and the desorbed analytes are transferred to the GC for analysis. This technique is particularly useful for detecting trace levels of volatile compounds.

The GERSTEL Dynamic Headspace System (DHS) is an example of an automated system that uses a two-needle design to flush the headspace of a sample vial onto a replaceable adsorbent trap. grupobiomaster.com This system allows for the control of interference from water vapor by thermostatting the traps and can include a dry purge step to further eliminate residual water before thermal desorption. grupobiomaster.com The choice of adsorbent material in the trap is critical and can be customized for specific analytes. grupobiomaster.com

Purge-and-Trap and Solvent-Assisted Desorption Methods

Purge-and-trap systems are highly effective for the analysis of volatile organic compounds in aqueous and solid samples. The process involves purging the sample with an inert gas at a controlled flow rate and temperature to release the volatile analytes. These analytes are then trapped on a sorbent material. Desorption is typically achieved by rapidly heating the trap, which releases the analytes into the gas chromatograph. researchgate.net

Key parameters in purge-and-trap methods include the purge gas, flow rate, purge time, and trap material. The selection of these parameters is optimized to ensure efficient extraction and recovery of the target compounds. For instance, a study on the analysis of methyl chloride and methyl bromide in seawater established optimal conditions including a purge time of 12 minutes, a purge gas flow rate of 50 mL min−1, and a purge temperature of 40°C. researchgate.net While solvent-assisted desorption is an alternative, thermal desorption is more common for volatile compounds like this compound to avoid solvent interference in the subsequent chromatographic analysis.

Chromatographic Separation and Detection

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other volatile components in the sample. The identification and quantification are then performed using a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile and semi-volatile compounds. d-nb.info In GC, the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The choice of the GC column is critical for achieving good separation. A variety of capillary columns with different stationary phases are available. For the analysis of a broad range of organic compounds, a non-polar or semi-polar column is often used. The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum with a reference library such as the National Institute of Standards and Technology (NIST) database. phcogj.com

| Parameter | Description | Typical Conditions |

| Column Type | The type of capillary column used for separation. | DB-5, HP-5MS, ZB-5 |

| Injector Temperature | The temperature at which the sample is introduced into the GC. | 240 - 295°C |

| Oven Program | The temperature program used to elute the compounds from the column. | Initial temperature of 40-60°C, ramped to 250-300°C |

| Carrier Gas | The inert gas used to carry the sample through the column. | Helium or Hydrogen |

| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) |

| Mass Range | The range of mass-to-charge ratios scanned by the mass spectrometer. | 50 - 850 Da |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures

For highly complex samples containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC-MS. mdpi.com In GCxGC, two different columns with orthogonal separation mechanisms are coupled together. The effluent from the first column is trapped and then rapidly re-injected into the second, shorter column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with much greater peak capacity.

This technique is particularly advantageous for resolving co-eluting compounds that would overlap in a single-dimension separation. gcms.cz The increased peak capacity and sensitivity of GCxGC-MS make it an invaluable tool for the detailed profiling of volatile compounds in complex matrices, allowing for a more comprehensive characterization of the sample. mdpi.comdlr.de The use of a high-resolution time-of-flight mass spectrometer (TOF-MS) as a detector further enhances the capabilities of GCxGC by providing high-quality mass spectra for improved compound identification. nih.gov

Chiral Gas Chromatography for Enantiomer Resolution

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images known as enantiomers, (R)-3-methyl-2-pentenyl acetate and (S)-3-methyl-2-pentenyl acetate. These enantiomers have identical physical properties such as boiling point and polarity, making their separation by conventional gas chromatography impossible. Chiral gas chromatography (GC) is the premier technique for resolving such racemic mixtures, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer. gcms.czresearchgate.net

The most common and effective CSPs for this purpose are derivatized cyclodextrins. These cyclic oligosaccharides have a chiral cavity, and when coated onto a capillary column, they can form transient diastereomeric complexes with the enantiomers of this compound. The stability of these complexes differs between the (R) and (S) forms, leading to different retention times and, consequently, their separation on the chromatogram. gcms.cz

The process involves injecting a vaporized sample of this compound into the GC system. As the carrier gas sweeps the enantiomers through the column, they partition between the mobile phase and the chiral stationary phase. The enantiomer that forms a more stable complex with the CSP is retained longer, resulting in a later elution time. This differential interaction allows for the baseline resolution of the two enantiomers, enabling their individual quantification and characterization. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that must be optimized to achieve successful separation. gcu.ac.uk

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful technique for detailing the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structural arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH= (Vinyl H) | 5.2 - 5.4 | Triplet (t) | 1H |

| -O-CH₂- | 4.5 - 4.6 | Doublet (d) | 2H |

| -CH(CH₃)- | 2.2 - 2.4 | Multiplet (m) | 1H |

| -CO-CH₃ (Acetate) | 2.0 - 2.1 | Singlet (s) | 3H |

| =C-CH₃ | 1.6 - 1.7 | Singlet (s) | 3H |

| -CH₂-CH₃ | 1.4 - 1.6 | Quintet (quin) | 2H |

| -CH-CH₃ | 1.0 - 1.1 | Doublet (d) | 3H |

| -CH₂-CH₃ | 0.8 - 0.9 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carbonyl) | 170 - 171 |

| -CH=C- | 138 - 140 |

| -CH=C- | 118 - 120 |

| -O-CH₂- | 60 - 62 |

| -CH(CH₃)- | 38 - 40 |

| -CH₂-CH₃ | 25 - 27 |

| -CO-CH₃ (Acetate) | 20 - 21 |

| =C-CH₃ | 16 - 18 |

| -CH-CH₃ | 19 - 21 |

| -CH₂-CH₃ | 11 - 13 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its ester and alkene functionalities. vscht.cz The most prominent feature is the strong carbonyl (C=O) stretch of the ester group. orgchemboulder.com The presence of a carbon-carbon double bond (C=C) conjugated with the ester group slightly lowers the frequency of the C=O absorption compared to a saturated ester. orgchemboulder.comlibretexts.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3020 - 3100 | =C-H Stretch | Alkene |

| 2850 - 2960 | C-H Stretch | Alkane |

| 1715 - 1730 | C=O Stretch | α,β-Unsaturated Ester |

| 1640 - 1680 | C=C Stretch | Alkene |

| 1200 - 1250 | C-O Stretch (asymmetric) | Ester |

| 1000 - 1100 | C-O Stretch (symmetric) | Ester |

Data Processing and Chemometric Analysis for Volatile Signatures

In many applications, such as flavor and fragrance analysis or environmental monitoring, this compound is often one of many components in a complex mixture of volatile organic compounds (VOCs). bohrium.com Analyzing the resulting large and complex datasets, typically from GC-MS, requires advanced data processing and statistical methods known as chemometrics. acs.org

Chemometric analysis is essential for extracting meaningful information from volatile signatures. researchgate.net Techniques like Principal Component Analysis (PCA) are widely used for unsupervised pattern recognition. PCA can reduce the dimensionality of the data, allowing for the visualization of sample groupings, trends, or outliers based on their volatile profiles. researchgate.net For instance, PCA could differentiate between samples based on origin or quality, where the concentration of this compound might be a contributing factor.

When classification or prediction is the goal, supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) are employed. These methods use known sample class information to build a model that can classify new, unknown samples. By examining the model, it is possible to identify which volatile compounds, including this compound, are most important for discriminating between the defined classes. These powerful data analysis tools are crucial for translating complex analytical data into actionable insights.

Molecular Mechanisms of Perception and Behavioral Response

Insect Olfactory Receptor Neuron (ORN) and Olfactory Receptor (OR) Studies

The perception of odors in insects begins at the peripheral nervous system, specifically within the olfactory receptor neurons (ORNs) housed in sensilla on the antennae and maxillary palps. These neurons express olfactory receptors (ORs) that bind to specific odorant molecules.

Calcium Imaging and Functional Genomics of Olfactory Systems

Calcium imaging is a powerful technique that allows for the visualization of neural activity in real-time. By expressing genetically encoded calcium indicators in insect ORNs, scientists can observe which neurons are activated by specific odorants. Functional genomics approaches, such as the use of RNA interference (RNAi) or CRISPR-Cas9, can help to identify the specific olfactory receptors responsible for detecting a particular compound. No such studies have been published for 3-Methyl-2-pentenyl acetate (B1210297).

Behavioral Bioassays and Dose-Response Relationships in Target Organisms

To understand the behavioral significance of an odorant, various bioassays are employed. These assays are designed to determine whether a compound acts as an attractant, repellent, or has no effect on insect behavior.

Wind Tunnel Assays for Insect Attraction/Repellence

Wind tunnels provide a semi-naturalistic setting to observe an insect's flight behavior in response to an odor plume. This allows researchers to assess long-range attraction or repulsion.

Olfactometer and Y-Tube Assays

Olfactometers, particularly Y-tube olfactometers, are common laboratory tools used to test an insect's preference between two different odor sources. These assays provide quantitative data on the attractiveness or repellency of a compound.

Field Trials for Ecological Validation

Ultimately, laboratory findings must be validated in the field to understand the ecological relevance of a chemical cue. Field trials involve deploying traps baited with the compound of interest to assess its effectiveness in a natural environment.

In the absence of any of these experimental evaluations for 3-Methyl-2-pentenyl acetate, its role in insect chemical communication remains unknown.

Plant Perception and Signal Transduction Pathways in Response to Volatile Exposure

The perception of volatile organic compounds (VOCs) by plants is a critical aspect of their interaction with the surrounding environment, enabling them to respond to cues from neighboring plants and potential threats. nih.gov While the precise molecular mechanisms for the perception of a specific compound like this compound are not yet elucidated, the general pathways for VOC perception provide a framework for understanding how such interactions may occur.

Plants are known to perceive and take up VOCs through two primary routes: via the stomata and by adsorption through the leaf cuticle. nih.gov The uptake method can be specific to the particular volatile compound. Once perceived, these chemical signals can trigger a cascade of internal responses.

Signal Transduction Pathways:

Upon perception, VOCs can induce a variety of signal transduction pathways, often involving key plant hormones and the regulation of gene expression. scribd.com Herbivore-induced volatiles, for instance, can lead to the activation of defense responses in neighboring plants. usp.br This "eavesdropping" allows plants to prime their defenses before an attack occurs. scribd.comusp.br

Research on other volatile compounds has pointed to the involvement of specific proteins and transcriptional co-repressors in the signaling cascade. For example, in tobacco, TOPLESS-like proteins (TPLs) have been identified as having VOC-binding activity and are involved in sensing certain volatile sesquiterpenes. researchgate.net This suggests a mechanism where, unlike animals that often rely on membrane receptors for odorant sensing, plants may utilize intracellular proteins to mediate VOC signals. researchgate.net

The responses triggered by VOCs are remarkably specific, with different compounds inducing distinct changes in gene expression and physiological states. nih.gov These can range from enhanced resistance to herbivores and pathogens to alterations in growth and development. nih.gov The complexity of these responses underscores the sophisticated chemical language that plants use to interact with their environment. researchgate.net

Although direct research on this compound is lacking, it is plausible that its perception would follow these general principles, being taken up through the leaves and initiating a signal transduction cascade that could influence the plant's defensive capabilities or other physiological processes.

Comparative Olfactory Studies Across Different Taxa

The olfactory perception of volatile compounds, including esters like this compound, varies significantly across different animal taxa, reflecting their distinct ecological niches and the evolutionary pressures on their sensory systems. While specific comparative studies on this compound are not available, research on related acetate esters in insects and mammals provides insights into the differing molecular mechanisms of perception.

Insect Olfaction:

Insects possess a highly sensitive and specialized olfactory system crucial for locating food, mates, and suitable oviposition sites. mdpi.com Their olfactory receptors (ORs) are fundamentally different from those of mammals. mdpi.com Insect ORs are heteromeric complexes of a specific odor-binding subunit (OrX) and a highly conserved co-receptor (Orco), which together form a ligand-gated ion channel. mdpi.comnih.gov This allows for a direct and rapid response to odorants.

Studies on the fruit fly, Drosophila melanogaster, have shown that its olfactory receptor neurons respond to a wide array of acetate esters. nih.gov For example, the Or22a receptor gives a strong response to 2-methylbutyl acetate and Z3-hexenyl acetate. nih.gov The response profile of different receptors is often broad, with a single receptor capable of responding to multiple related esters, contributing to a combinatorial code for odor identity. nih.govfrontiersin.org The behavioral response of an insect to a particular ester can be attraction or repulsion, depending on the specific receptor activated and the ecological context. researchgate.net

Mammalian Olfaction:

In mammals, the olfactory system is responsible for detecting a vast array of volatile chemicals. capes.gov.br Olfactory receptors in mammals are G-protein coupled receptors (GPCRs), which initiate a second messenger cascade upon odorant binding, leading to the depolarization of the olfactory sensory neuron. nih.gov

Studies on mice have systematically evaluated their behavioral sensitivity to a range of acetate esters. nih.gov This research revealed that mice exhibit varying levels of sensitivity to different esters, with the highest sensitivity observed for isobutyl acetate and the lowest for propyl acetate. nih.gov The relationship between the carbon chain length of the acetate ester and olfactory sensitivity can be complex and does not always follow a simple pattern. nih.gov Such studies are crucial for understanding the structure-activity relationships in mammalian olfaction and for designing experiments that probe the neural basis of odor perception. nih.gov

The table below summarizes findings on the olfactory responses to various acetate esters in different species, illustrating the comparative aspects of chemoreception.

| Species | Compound | Receptor/Neuron | Observed Response |

| Drosophila melanogaster | 2-Methylbutyl acetate | Or22a | Strong calcium response in olfactory receptor neurons nih.gov |

| Drosophila melanogaster | Z3-Hexenyl acetate | Or22a | Strong calcium response in olfactory receptor neurons nih.gov |

| Drosophila melanogaster | Pentyl acetate | Or47a | Strong response at various concentrations nih.gov |

| Solenopsis invicta (Red imported fire ant) | Phenethyl acetate | Orco co-receptor | Agonist for the Orco receptor researchgate.net |

| Mus musculus (Mouse) | Isobutyl acetate | - | High behavioral sensitivity (low detection threshold) nih.gov |

| Mus musculus (Mouse) | Propyl acetate | - | Low behavioral sensitivity (high detection threshold) nih.gov |

Emerging Research Directions and Applications

Functional Genomics and Gene Editing Approaches for Biosynthesis Manipulation

The biosynthesis of acetate (B1210297) esters in insects and plants involves a series of enzymatic reactions, and understanding the genetic basis of these pathways is crucial for their manipulation. While the specific genes for 3-Methyl-2-pentenyl acetate are not yet fully elucidated, research on related compounds provides a roadmap for future investigations.

Recent advances in genetic and genomic studies of eusocial insects have begun to unravel the key genes involved in pheromone synthesis, chemosensory perception, and the resulting physiological and behavioral responses. researchgate.net This foundational knowledge is critical for identifying potential gene targets for manipulating the production of specific pheromone components like this compound.

Furthermore, the successful engineering of microorganisms like Saccharomyces cerevisiae for the production of valuable monoterpene esters, such as geranyl acetate, demonstrates the potential of applying synthetic biology and gene editing tools. appvoices.org Techniques like CRISPR-Cas9 could be employed to modify the biosynthetic pathways in yeast or other host organisms to produce this compound. This would involve identifying and expressing the necessary enzymes, such as alcohol acetyltransferases, that catalyze the final esterification step. nih.govblogspot.com The development of such microbial cell factories offers a promising avenue for the sustainable and controlled production of this and other valuable esters. nih.gov

Table 1: Potential Gene Targets for Biosynthesis Manipulation

| Gene/Enzyme Family | Potential Role in this compound Biosynthesis | Research Context |

| Alcohol Acetyltransferase (AAT) | Catalyzes the final esterification step, combining an alcohol precursor with acetyl-CoA. | Key enzyme in the biosynthesis of many flavor and pheromone esters in yeast and insects. nih.govblogspot.com |

| Terpene Synthase | Potentially involved in the synthesis of the alcohol precursor of this compound if it is of terpenoid origin. | Foundational enzymes in the production of a vast array of plant and insect metabolites. |

| Fatty Acid Synthase (FAS) | Could be involved in generating the carbon backbone of the alcohol precursor. | Central to the production of fatty acids, which can be precursors to pheromone components. |

This table is generated based on existing research on analogous compounds and represents a forward-looking perspective.

Integration with Multi-Omics Data (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic Understanding

A comprehensive understanding of the role of this compound in a biological system requires a multi-faceted approach. The integration of metabolomics, proteomics, and transcriptomics—collectively known as multi-omics—offers a powerful strategy to achieve a holistic view of its function and regulation.

Metabolomic profiling of insect pheromone glands has already proven effective in identifying metabolites associated with the synthesis and release of female pheromone signals. nih.gov By applying similar techniques to systems where this compound is present, researchers can identify not only the compound itself but also its precursors, degradation products, and other related metabolites. This provides a snapshot of the metabolic state of the organism in relation to the compound's production and function.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are actively being expressed in pheromone-producing tissues. frontiersin.orgnih.govnumberanalytics.com This can help pinpoint the specific enzymes and regulatory proteins involved in the biosynthesis of this compound. Proteomics, which focuses on the study of proteins, can then confirm the presence and abundance of these enzymes, providing a direct link between gene expression and functional protein machinery.

By integrating these datasets, scientists can build comprehensive models of the biochemical pathways and regulatory networks that govern the production and perception of this compound. This integrated approach has been successfully used to study various biological phenomena and holds immense promise for elucidating the complex roles of this specific chemical compound. nih.gov

Advanced Modeling of Chemical Communication Networks in Ecosystems

The function of a semiochemical like this compound extends beyond the individual organism and plays a role in the intricate web of chemical communication within an ecosystem. Advanced modeling techniques are becoming increasingly important for understanding these complex interactions.

Social insects, such as ants and bees, provide excellent model systems for studying network dynamics. elsevierpure.com The exchange of chemical signals, including pheromones, forms the basis of their social organization and collective behavior. cornell.eduresearchgate.net By modeling these interactions, researchers can gain insights into how information flows through a colony and how the colony responds to environmental cues. researchgate.net

A crucial aspect of chemical communication is the dispersal of the chemical signal in the environment. The trajectory and concentration of a pheromone plume are influenced by factors such as wind, temperature, and habitat structure. nih.gov Mathematical models are being developed to predict how pheromone plumes disperse in different environments, such as forest canopies. montana.edu These models are essential for optimizing the use of pheromones in pest management strategies, for example, by determining the optimal placement and release rate of pheromone dispensers. nih.govmontana.edu

The study of insect vibrational communication networks also offers valuable parallels. These networks involve multiple signalers and receivers, as well as eavesdropping predators and competitors, creating a complex communication landscape. researchgate.net Similar principles can be applied to the study of chemical communication networks, helping to understand how the signals of one species can be intercepted and utilized by others.

Development of Novel Biosensors for this compound Detection

The ability to detect and quantify specific volatile organic compounds (VOCs) like this compound in real-time is crucial for a variety of applications, from monitoring agricultural pests to food quality assessment. The development of novel biosensors offers a promising solution for rapid, sensitive, and selective detection. nih.gov

Biosensors utilize a biological recognition element, such as an enzyme, antibody, or receptor, coupled with a transducer that converts the binding event into a measurable signal. nih.gov For the detection of VOCs, researchers are exploring the use of odorant-binding proteins (OBPs), which are naturally involved in the sense of smell in insects and other animals. nih.gov An impedimetric biosensor using a pig OBP has been developed for the detection of VOCs related to food spoilage. nih.gov A similar approach could be adapted for the specific detection of this compound.

Electrochemical biosensors are another area of active research. Microbial biosensors that utilize the metabolism of Escherichia coli have been developed for the detection of acetate in aerobic conditions. csic.esresearchgate.netuab.cat These sensors measure the electrical current generated by the microbial metabolism of the target analyte. While these are designed for acetate in solution, the principles could be adapted for the detection of volatile acetate esters. Another approach involves bioelectrochemical sensors for monitoring acetate during anaerobic digestion, highlighting the versatility of this technology. frontiersin.orgscilit.com

Furthermore, the development of biosensors for the early diagnosis of diseases through the detection of specific VOCs in breath is a rapidly advancing field. epfl.chpurdue.eduresearchgate.net The technologies and methodologies being developed in this area, such as chemiresistive gas sensors and advanced statistical models for data analysis, could be readily applied to the creation of sensitive and selective biosensors for this compound. purdue.edu

Table 2: Potential Biosensor Technologies for this compound Detection

| Biosensor Type | Recognition Element | Transduction Method | Potential Application |

| Impedimetric Biosensor | Odorant-Binding Protein (OBP) | Change in electrical impedance | Real-time monitoring of pest populations in the field. nih.gov |

| Microbial Biosensor | Genetically engineered microorganisms | Electrochemical (amperometric or potentiometric) | Continuous monitoring in agricultural settings or food storage facilities. csic.esresearchgate.net |

| Chemiresistive Gas Sensor | Functionalized nanoparticles | Change in electrical resistance | Portable and rapid detection for on-site analysis. purdue.edu |

This table outlines potential future applications and is based on current research in the broader field of biosensor technology.

Biotechnological Production and Sustainable Sourcing Strategies

The chemical synthesis of compounds like this compound can be costly and may involve the use of hazardous materials. engconfintl.org Biotechnological production, using microorganisms or enzymes as biocatalysts, offers a more sustainable and environmentally friendly alternative. blogspot.comfoodsafety.instituteresearchgate.net

Metabolic engineering of microorganisms, particularly yeast such as Saccharomyces cerevisiae and Yarrowia lipolytica, has emerged as a powerful platform for producing a wide range of chemicals, including flavor esters and insect pheromones. nih.govengconfintl.orgnih.gov By introducing and optimizing biosynthetic pathways in these microbial hosts, it is possible to produce target compounds from renewable feedstocks like glucose. nih.gov For example, researchers have successfully engineered E. coli for the efficient biosynthesis of butyl acetate and isoamyl acetate. nih.govnih.gov A similar approach could be developed for this compound.

The use of isolated enzymes, such as lipases, is another promising strategy for the synthesis of flavor esters. nih.govnih.gov Immobilized enzymes can be used in bioreactors to catalyze the esterification reaction under mild conditions, leading to high yields and product purity. nih.gov This enzymatic approach is considered a "green" technology and can result in products that are labeled as "natural." blogspot.comresearchgate.net

Projects like SUSPHIRE are actively working on developing sustainable bioproduction platforms for insect pheromones using plants and fungi. ukri.orgera-learn.euearlham.ac.ukainia.com The goal is to create low-cost and environmentally friendly manufacturing processes that can expand the use of pheromones for pest control in agriculture. ukri.orgearlham.ac.uk These initiatives highlight the growing interest and investment in sustainable sourcing strategies for valuable semiochemicals.

Exploration of New Biological Functions and Interactions in Undiscovered Systems

While some biological roles of compounds similar to this compound are known, there is a vast and largely unexplored landscape of potential functions and interactions in a wide array of organisms.

The discovery of 3-methyl-2-buten-1-yl acetate as a new alarm pheromone component in the sting apparatus of Africanized honeybees underscores the potential for finding novel roles for known compounds in different biological contexts. nih.gov This particular acetate ester was found to be at least as effective as the well-known alarm pheromone, isopentyl acetate, in recruiting worker bees. nih.gov This finding suggests that other, as-yet-unidentified, biological activities of this compound may exist in various insect species.

Pheromones are known to be involved in a wide range of insect behaviors, including mating, aggregation, trail-marking, and alarm signaling. numberanalytics.comnumberanalytics.comontosight.airesearchgate.net Further research into the chemical ecology of diverse insect species is likely to reveal new instances where this compound or its isomers play a crucial role.

Moreover, the effects of pheromones are not always limited to communication. Recent studies have shown that sex pheromones can modulate gustatory perception and facilitate learning in moths, indicating a broader impact on their behavioral plasticity. nih.gov It is plausible that this compound could have similar, currently unknown, modulatory effects in certain species.

The ongoing exploration of biodiversity, coupled with advances in analytical techniques for detecting and identifying trace amounts of volatile compounds, will undoubtedly lead to the discovery of this compound in new biological systems and the elucidation of its diverse functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.